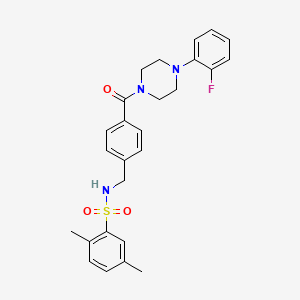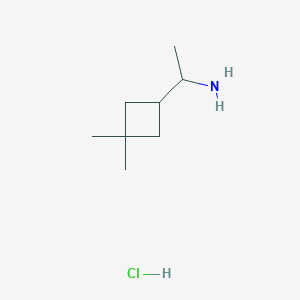
1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3,3-Dimethylcyclobutyl)ethanamine; hydrochloride is not directly discussed in the provided papers. However, related compounds with similar structural motifs have been reviewed and synthesized. For instance, 1-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethane-1-one is a fragrance ingredient belonging to the Alkyl Cyclic Ketones group, which is characterized by an alkyl group and a cyclic hydrocarbon that may be saturated or unsaturated and can include a carbon bridge between the ketone and cyclic hydrocarbon . Another related compound, 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone, has been synthesized and characterized using various spectroscopic methods and quantum chemical calculations .
Synthesis Analysis
The synthesis of cyclobutane derivatives is challenging due to the strain in the four-membered ring. The papers provided do not detail the synthesis of 1-(3,3-Dimethylcyclobutyl)ethanamine; hydrochloride specifically, but they do discuss the synthesis of related compounds. For example, the synthesis of 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone was successfully conducted without impurities, as confirmed by experimental results . Similarly, the synthesis of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone was presented, with molecular elucidation conducted by IR and NMR spectroscopy, and confirmed by DFT calculations .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using spectroscopic methods and quantum chemical calculations. For instance, the structure of 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone was identified using single-crystal X-ray diffraction, UV-vis spectra, FTIR spectra, and NMR chemical shifts. Quantum chemical calculations were performed using the DFT/B3LYP method, which revealed strong intra-molecular charge transfers and confirmed the presence of electron engagements and conjugative effects .
Chemical Reactions Analysis
The provided papers do not offer specific details on the chemical reactions of 1-(3,3-Dimethylcyclobutyl)ethanamine; hydrochloride. However, the related compound 2-(Decylthio)ethanamine hydrochloride is described as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, indicating its potential reactivity in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been summarized in the provided papers. For example, the physical properties, skin irritation, mucous membrane irritation, and skin sensitization data of 1-(3,3-dimethylcyclohexyl)ethan-1-one were evaluated and summarized, providing insights into the compound's behavior in biological contexts . The optical band gap energy of 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone was determined to be 3.22/3.25 eV in chloroform/THF, indicating strong electronic donating groups in the structure .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) is highlighted for its role as a recyclable catalyst in the acylation of inert alcohols and phenols, showcasing a detailed mechanism of action. This study underscores the efficiency of certain hydrochloride salts in facilitating organic reactions, potentially including "1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride" in similar contexts (Liu et al., 2014).
Materials Science
- Research into 2-(Decylthio)ethanamine hydrochloride highlights its multifunctional role as a biocide with applications in cooling water systems, indicating potential for "1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride" in similar applications, especially regarding its biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Drug Metabolism and Pharmacokinetics
- Although the request excludes drug-related information, studies on the metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), provide a framework for understanding how "1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride" might be metabolized in biological systems, shedding light on potential research applications in pharmacokinetics and toxicology (Kanamori et al., 2002).
Chemical Synthesis
- The synthesis of complex organic molecules, such as (2R,5S)‐2‐t‐Butyl‐3,5‐Dimethylimidazolidin‐4‐One, involves the use of N,N-diethyl-ethanamine, illustrating the broader utility of ethanamine derivatives in organic synthesis. This context suggests potential applications for "1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride" in synthesizing complex organic frameworks (Graham, Horning, & MacMillan, 2012).
Polymer Science
- The polymer chlorobismuthate complex study involving N,N-dimethyl-1,2-bis(pyridyl)ethane chloride showcases the role of specific hydrochloride salts in materials science, hinting at the utility of "1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride" in developing new polymeric materials with unique properties (Adonin et al., 2016).
Eigenschaften
IUPAC Name |
1-(3,3-dimethylcyclobutyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-6(9)7-4-8(2,3)5-7;/h6-7H,4-5,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTCOQMJGAUWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2522641.png)
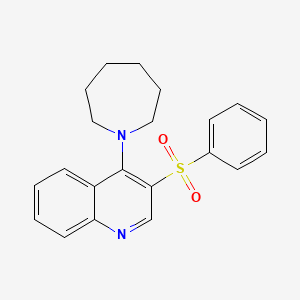
![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2522644.png)
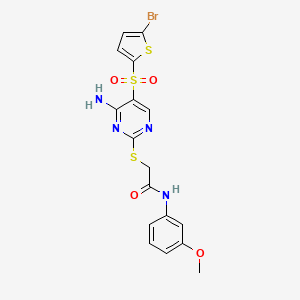
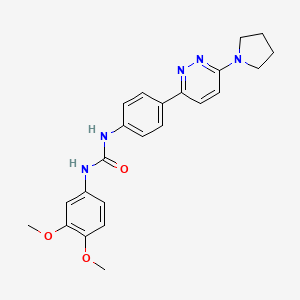
![9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522651.png)

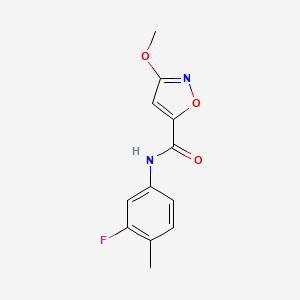
![1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone](/img/structure/B2522655.png)
![N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2522656.png)

![4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2522660.png)
![{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2522662.png)
